molecular formula C9H13ClFN B14862378 2-(3-fluoro-5-methylphenyl)ethan-1-amine HCl

2-(3-fluoro-5-methylphenyl)ethan-1-amine HCl

Cat. No.: B14862378
M. Wt: 189.66 g/mol
InChI Key: NAPRHPMNIGCULM-UHFFFAOYSA-N
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Description

2-(3-fluoro-5-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H12FN·HCl It is a derivative of phenylethylamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoro-5-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 3-fluoro-5-methylbenzaldehyde with an amine source (such as ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-(3-fluoro-5-methylphenyl)ethan-1-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoro-5-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylethylamines.

Scientific Research Applications

2-(3-fluoro-5-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-fluoro-5-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluoro-3-methylphenyl)ethan-1-amine hydrochloride
  • 1-(2-fluoro-5-methylphenyl)ethan-1-amine hydrochloride
  • (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride

Uniqueness

2-(3-fluoro-5-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. The presence of both a fluorine atom and a methyl group on the phenyl ring can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-7-4-8(2-3-11)6-9(10)5-7;/h4-6H,2-3,11H2,1H3;1H

InChI Key

NAPRHPMNIGCULM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)CCN.Cl

Origin of Product

United States

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